molecular formula C19H17ClN4O4S B15055800 Methyl 2-(2-((5-(((3-chlorophenyl)amino)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate

Methyl 2-(2-((5-(((3-chlorophenyl)amino)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate

Cat. No.: B15055800
M. Wt: 432.9 g/mol
InChI Key: UKKIKLKMRYBRFM-UHFFFAOYSA-N
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Description

Methyl 2-(2-((5-(((3-chlorophenyl)amino)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound that features a variety of functional groups, including an oxadiazole ring, a chlorophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-((5-(((3-chlorophenyl)amino)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Thioether Formation: The oxadiazole intermediate is then reacted with a thiol to introduce the thioether linkage.

    Amidation: The resulting compound is further reacted with an amine to form the amide bond.

    Esterification: Finally, the benzoic acid derivative is esterified to form the methyl benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can target the oxadiazole ring or the nitro group if present.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Methyl 2-(2-((5-(((3-chlorophenyl)amino)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial or anticancer agent due to the presence of the oxadiazole ring, which is known for its biological activity.

    Materials Science: The compound can be used in the development of organic semiconductors or light-emitting diodes (OLEDs) due to its conjugated system.

    Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of Methyl 2-(2-((5-(((3-chlorophenyl)amino)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate involves its interaction with biological targets such as enzymes or receptors. The oxadiazole ring can interact with nucleophilic sites in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The chlorophenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-((5-(((4-chlorophenyl)amino)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate: Similar structure but with a different position of the chlorine atom.

    Methyl 2-(2-((5-(((3-bromophenyl)amino)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

The unique combination of functional groups in Methyl 2-(2-((5-(((3-chlorophenyl)amino)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate provides distinct chemical and biological properties. The presence of the oxadiazole ring and the chlorophenyl group contributes to its potential as a versatile compound in various applications.

Properties

Molecular Formula

C19H17ClN4O4S

Molecular Weight

432.9 g/mol

IUPAC Name

methyl 2-[[2-[[5-[(3-chloroanilino)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C19H17ClN4O4S/c1-27-18(26)14-7-2-3-8-15(14)22-16(25)11-29-19-24-23-17(28-19)10-21-13-6-4-5-12(20)9-13/h2-9,21H,10-11H2,1H3,(H,22,25)

InChI Key

UKKIKLKMRYBRFM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(O2)CNC3=CC(=CC=C3)Cl

Origin of Product

United States

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